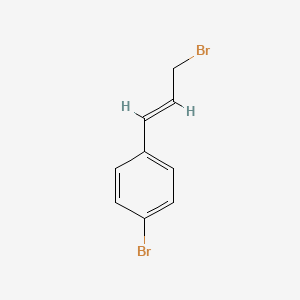

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZFZNNDFOOJMQ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene typically involves the bromination of 4-(3-bromoprop-1-en-1-yl)benzene. The reaction can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the (3-bromoprop-1-en-1-yl) group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.

Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used. The reactions are often conducted in non-polar solvents like dichloromethane or carbon tetrachloride.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are performed at elevated temperatures.

Major Products Formed

Substitution Reactions: Products include 4-(3-hydroxyprop-1-en-1-yl)benzene, 4-(3-alkoxyprop-1-en-1-yl)benzene, and 4-(3-aminoprop-1-en-1-yl)benzene.

Addition Reactions: Products include 1,2-dibromo-4-(3-bromopropyl)benzene and 1-bromo-4-(3-chloropropyl)benzene.

Elimination Reactions: Products include 4-(prop-1-en-1-yl)benzene and 4-(prop-2-en-1-yl)benzene.

Scientific Research Applications

Chemical Properties and Structure

The compound features two bromine substituents on a benzene ring, which enhance its reactivity. The structural formula can be represented as:This structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.

- Addition Reactions: The double bond in the (3-bromoprop-1-en-1-yl) group can engage in addition reactions with halogens or hydrogen halides.

- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

These reactions are crucial for developing new compounds in pharmaceuticals and agrochemicals.

Biological Research

The compound has potential applications in biological studies, particularly in enzyme-catalyzed reactions involving halogenated substrates. Its unique structure allows researchers to investigate the effects of halogenation on biological activity and enzyme interactions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for creating materials with specific functionalities, such as improved thermal stability or enhanced reactivity .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds. The compound was reacted with various nucleophiles to yield derivatives with potential pharmaceutical applications.

Research indicated that compounds derived from this compound exhibited antimicrobial properties. Enzyme assays showed that these derivatives could inhibit specific bacterial enzymes, suggesting their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the (3-bromoprop-1-en-1-yl) group are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and it can participate in addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which makes the compound more reactive.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : Bromine and nitro groups deactivate the aromatic ring, reducing reactivity toward electrophiles. Methoxy groups, conversely, activate the ring .

- Steric and Stereochemical Effects : The (E)-configuration in all compounds ensures planar geometry, critical for π-π stacking in crystal structures and regioselectivity in reactions .

Reactivity Highlights :

- Cross-Coupling : The dual bromine atoms in the target compound enable sequential Suzuki couplings, whereas nitro or trifluoromethyl analogs are less versatile in this context .

- Nucleophilic Substitution : Methoxy-substituted derivatives (e.g., 1-(3-bromoprop-1-en-1-yl)-4-methoxybenzene) undergo faster substitution due to aromatic ring activation .

Physicochemical Properties

Biological Activity

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene is an organic compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, synthesis, reactivity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBr. It features a benzene ring substituted with two bromine atoms and a (3-bromoprop-1-en-1-yl) group. The presence of bromine enhances its reactivity, making it a valuable compound for various chemical transformations.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution and electrophilic addition reactions. The bromine atoms and the double bond in the (3-bromoprop-1-en-1-yl) group serve as reactive sites:

- Nucleophilic Substitution : The compound can react with nucleophiles such as hydroxide or amines, forming various substitution products.

- Electrophilic Addition : The double bond can participate in addition reactions with halogens or other electrophiles, leading to the formation of dihalo derivatives.

These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the double bond.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the context of agrochemicals and pharmaceuticals. Here are some key findings:

Antimicrobial Properties

Studies have shown that halogenated compounds like this compound can possess antimicrobial activity. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Potential Agrochemical Applications

The compound's structure suggests potential use in agrochemicals for pest control. Its reactivity allows for modifications that could yield effective insecticides or herbicides. Research into similar compounds has indicated their effectiveness against various agricultural pests, suggesting that this compound may have similar applications.

Synthesis and Reactivity Studies

A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of related compounds through nucleophilic substitution reactions involving brominated substrates. This research highlights the versatility of brominated compounds in organic synthesis and their potential utility in creating biologically active molecules .

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activities of various brominated compounds, including this compound. The study found that compounds with multiple halogen substitutions exhibited enhanced reactivity and biological activity compared to their non-halogenated counterparts .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. Key optimization parameters include:

- Solvent selection : Non-polar solvents (e.g., CCl₄, CHCl₃) enhance electrophilic aromatic substitution by stabilizing reactive intermediates .

- Temperature control : Reactions performed at 25–40°C minimize side reactions (e.g., over-bromination) while ensuring complete conversion.

- Catalyst loading : A 5–10 mol% catalyst concentration balances reactivity and cost.

- Monitoring : Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress.

Typical yields range from 60–80%, with purity confirmed via GC-MS or HPLC .

Q. What substitution reactions does this compound undergo, and how do reaction conditions influence product distribution?

Methodological Answer: The bromine atoms and the alkene moiety enable two primary substitution pathways:

- Nucleophilic aromatic substitution (SNAr) :

- Reagents : NaOH, KOtBu, or amines in polar solvents (e.g., DMF, ethanol).

- Conditions : Elevated temperatures (80–100°C) accelerate substitution at the para-bromine site due to electron-withdrawing effects of the adjacent alkene .

- Allylic substitution :

- Reagents : Grignard reagents or organocuprates target the allylic bromide (C-Br adjacent to the double bond).

- Stereochemical control : E-configuration of the alkene is retained when using low-temperature conditions (-20°C to 0°C) .

Product distribution is monitored via ¹H/¹³C NMR, with regioselectivity confirmed by X-ray crystallography (e.g., SHELX refinement) .

Q. What purification and characterization techniques are most effective for isolating this compound?

Methodological Answer:

- Purification :

- Column chromatography : Silica gel with hexane/ethyl acetate (95:5) eluent removes unreacted starting materials.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .

- Characterization :

Advanced Research Questions

Q. How can researchers ensure and confirm the E-configuration of the double bond during synthesis?

Methodological Answer:

- Stereochemical control : Use of bulky bases (e.g., LDA) or palladium-catalyzed coupling reactions (e.g., Heck reaction) favors E-selectivity by minimizing steric hindrance .

- Analytical validation :

- NOESY NMR : Absence of nuclear Overhauser effect between vinyl protons confirms trans geometry.

- X-ray diffraction : Single-crystal analysis provides unambiguous evidence of the E-configuration .

Contradictory data (e.g., unexpected Z-isomer peaks in NMR) require re-evaluation of reaction conditions or catalyst choice .

Q. What strategies resolve contradictory data in characterizing reactive intermediates or byproducts?

Methodological Answer:

- Multi-technique cross-validation :

- HPLC-MS : Identifies byproducts via retention time and mass fragmentation patterns.

- In-situ IR spectroscopy : Tracks intermediate formation (e.g., carbocations or radical species) during reactions .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and energy barriers to explain unexpected reaction pathways .

- Controlled experiments : Systematic variation of catalysts, solvents, or temperatures isolates variables contributing to data discrepancies .

Q. How does the electronic nature of the substituents influence cross-coupling reactions involving this compound?

Methodological Answer: The electron-withdrawing bromine atoms activate the benzene ring toward electrophilic attack but deactivate it toward nucleophilic substitution. Key considerations:

- Suzuki-Miyaura coupling :

- Kinetic vs. thermodynamic control :

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass bottles under argon at 4°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.